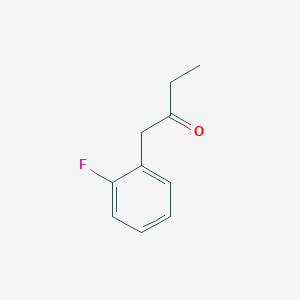

1-(2-Fluorophenyl)butan-2-one

Description

Significance within Contemporary Organic Synthesis Research

Aromatic ketones are fundamental intermediates in organic synthesis, traditionally used in reactions like cross-coupling to create new chemical bonds. azom.comwaseda.jp They are crucial for producing a wide array of aromatic compounds used in industries such as agrochemicals and pharmaceuticals. waseda.jpin-part.com The primary challenge in their use has been the strength of their carbon-carbon bonds, which often require specific and sometimes harsh conditions to cleave for further transformations. azom.comwaseda.jp

Recent advancements have focused on expanding the versatility of aromatic ketones. For example, researchers have developed innovative one-pot methods to convert aromatic ketones into various functional groups like esters, thioethers, and amines, significantly enhancing their utility. azom.comwaseda.jp This progress makes building blocks like 1-(2-Fluorophenyl)butan-2-one potentially more valuable, as they can serve as precursors to a wider range of complex molecules. The presence of the fluorine atom further enhances its significance, as fluorinated compounds are of high interest in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. google.comnih.gov

Overview of Structural Features and Strategic Synthetic Utility

The structure of this compound consists of a butan-2-one moiety attached via its first carbon to a 2-fluorophenyl group. This arrangement of functional groups dictates its chemical reactivity and potential synthetic applications.

The Ketone Carbonyl Group: The carbonyl group is a highly reactive site, susceptible to nucleophilic attack. It can be reduced to form the corresponding secondary alcohol, 1-(2-fluorophenyl)butan-2-ol, or can react with Grignard reagents or organolithium compounds to extend the carbon chain. The adjacent α-carbons can be deprotonated to form an enolate, which can then participate in a variety of bond-forming reactions.

The 2-Fluorophenyl Group: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. This influences the reactivity of the ring in electrophilic aromatic substitution reactions. The fluorine substituent is also a key feature in many pharmaceutical compounds, where it can enhance binding affinity to biological targets and improve metabolic resistance. nih.govresearchgate.net

Synthetic Potential: The compound is a strategic precursor. The ketone functionality can be used as a directing group in reactions like photocatalytic C–H fluorination at other positions on the alkyl chain. rsc.orgnih.gov Furthermore, advanced synthetic methods enable deacylative cross-coupling, where the entire acyl group is removed and replaced, allowing the fluorinated phenyl ring to be coupled with other chemical entities. waseda.jp

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 150322-75-1 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₁FO | chemicalbook.combldpharm.com |

| Molecular Weight | 166.19 g/mol | chemicalbook.com |

| IUPAC Name | This compound | chemicalbook.com |

Contextualization within Fluorinated Ketones and Aromatic Compounds

Fluorinated Ketones: The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties. In ketones, an α-fluorine atom increases the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles. sapub.org The synthesis of α-fluoroketones is a significant area of research, with methods including direct fluorination of enolates or enols using electrophilic fluorinating agents like Selectfluor. sapub.orgorganic-chemistry.org While this compound has its fluorine on the aromatic ring, its derivatives could be synthesized with additional fluorine atoms on the alkyl chain to further modulate its properties. The development of photocatalytic methods has even allowed for selective fluorination at positions beta or gamma to the ketone group on rigid substrates. rsc.orgnih.gov

Aromatic Compounds: As an aromatic ketone, this compound belongs to a class of compounds vital to chemical manufacturing. waseda.jpin-part.com The synthesis of aromatic ketones, typically through Friedel-Crafts acylation, has been a cornerstone of industrial chemistry. in-part.com Modern research strives to make these processes more environmentally friendly and efficient by using recyclable, non-toxic catalysts that operate under milder conditions. in-part.com The development of novel transformations for aromatic ketones, such as their conversion to esters via sequential Claisen and retro-Claisen reactions, is broadening their applicability and cementing their role as versatile building blocks in the synthesis of valuable aromatic products. waseda.jp The fluorinated nature of this compound places it at the nexus of these advancements, offering a potential starting point for creating novel fluorinated aromatic materials and pharmaceuticals. google.com

The table below compares this compound with its structural isomer, highlighting the importance of substituent placement.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 150322-75-1 | C₁₀H₁₁FO | Fluorine at the ortho position of the phenyl ring. |

| 1-(4-Fluorophenyl)butan-2-one | 620-97-3 | C₁₀H₁₁FO | Fluorine at the para position of the phenyl ring. achemblock.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(2-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H11FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 |

InChI Key |

HPIQZKPBRZHYHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1=CC=CC=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Fluorophenyl Butan 2 One

Introduction and Regioselective Placement of the Fluorine Atom on the Phenyl Ring

The regioselective installation of the fluorine atom at the ortho-position of the phenyl ring is a crucial aspect of the synthesis. This can be achieved in two primary ways: by using a pre-fluorinated starting material or by performing a late-stage fluorination on the 1-phenylbutan-2-one (B47396) scaffold.

Starting with a pre-fluorinated precursor like fluorobenzene (B45895) (for Friedel-Crafts acylation) or 2-fluorophenylboronic acid (for Suzuki coupling) directly incorporates the fluorine atom in the desired region of the molecule. However, as noted, Friedel-Crafts acylation can lead to isomeric mixtures.

Alternatively, direct electrophilic fluorination of 1-phenylbutan-2-one offers a late-stage introduction of the fluorine atom. wikipedia.org This approach relies on powerful electrophilic fluorinating agents that deliver an "F⁺" equivalent to a carbon-centered nucleophile. nih.gov The directing effects of the butanone substituent on the aromatic ring (ortho-, para-directing but deactivating) would again lead to a mixture of 2-fluoro and 4-fluoro isomers.

Common electrophilic fluorinating reagents include N-F compounds, which are generally more stable and safer to handle than elemental fluorine. wikipedia.orgjuniperpublishers.com

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline, stable, and widely used for fluorinating a variety of substrates, including ketones. wikipedia.orgsapub.orgrsc.org |

| N-Fluorobenzenesulfonimide | NFSI | A mild and versatile reagent with a broad substrate scope. wikipedia.orgbrynmawr.edu |

This is an interactive data table. You can sort and filter the data as needed.

The mechanism of electrophilic fluorination is complex, but for aromatic substrates, it is proposed that the enol or enolate form of the ketone attacks the electrophilic fluorine source. sapub.org

Optimization of Reaction Conditions and Yields for Scalability in Academic Settings

Optimizing reaction parameters is essential for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. Key variables include solvent, temperature, catalyst loading, and reaction time.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often used, but in some cases, less conventional solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be crucial for achieving high enantioselectivity in fluorination reactions. juniperpublishers.com

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal precursor and the ancillary ligand is critical. Different ligands can alter the electronic and steric properties of the metal center, influencing the efficiency of the catalytic cycle.

Phase-Transfer Catalysis (PTC): For reactions involving reagents in different phases (e.g., a solid base in an organic solvent), phase-transfer catalysis can dramatically improve reaction rates and yields. nih.govcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of an anionic reactant from the inorganic phase to the organic phase where the reaction occurs. ptfarm.pl This technique can eliminate the need for hazardous, anhydrous solvents and expensive bases, making processes more practical and scalable. phasetransfer.com

Purification: After the reaction, purification is necessary to isolate the desired product. Techniques such as silica (B1680970) gel flash column chromatography are commonly employed to separate the target compound from unreacted starting materials, isomers, and other by-products. olemiss.edu

Principles of Green Chemistry in the Synthesis of 1-(2-Fluorophenyl)butan-2-one

Applying the principles of green chemistry aims to make chemical synthesis more environmentally benign. This involves considering factors like atom economy, waste reduction, and the use of less hazardous substances.

Atom Economy: Catalytic methods like Suzuki-Miyaura coupling exhibit higher atom economy compared to classical stoichiometric reactions like Friedel-Crafts acylation, which requires at least one full equivalent of the AlCl₃ catalyst that is ultimately converted into waste.

Catalysis vs. Stoichiometric Reagents: The use of catalytic amounts of palladium in cross-coupling reactions is inherently greener than using stoichiometric Lewis acids. Research into reusable, heterogeneous catalysts further enhances the sustainability of these processes.

Solvent Choice: A major focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. The development of reactions that can be performed in water or under solvent-free conditions, such as the mechanochemical Suzuki coupling, represents a significant advance. acs.orgrsc.org

Hazard Reduction: Green chemistry encourages the use of less toxic reagents. The development of stable, crystalline N-F fluorinating agents like Selectfluor® and NFSI is a prime example, as they offer a much safer alternative to highly toxic and difficult-to-handle elemental fluorine (F₂). juniperpublishers.com

By evaluating each synthetic route through the lens of these principles, chemists can select or design pathways that are not only efficient but also minimize environmental impact.

Detailed Investigations into the Chemical Reactivity and Transformations of 1 2 Fluorophenyl Butan 2 One

Reactions of the Ketone Carbonyl Group

The carbonyl group is a primary site for a variety of chemical reactions, including nucleophilic additions and reductions. These transformations are fundamental to the synthesis of more complex molecules.

Nucleophilic Addition Reactions and Subsequent Derivatizations

The electrophilic carbon of the carbonyl group in 1-(2-Fluorophenyl)butan-2-one is susceptible to attack by nucleophiles. This initial addition can be followed by a series of derivatizations to yield a diverse range of products. For instance, the reaction with organometallic reagents like Grignard reagents can introduce new carbon-carbon bonds. The addition of a nucleophile to the carbonyl carbon is a key step in many organic syntheses. smolecule.comlibretexts.org This reaction typically proceeds via a tetrahedral intermediate. nih.gov

The nature of the nucleophile plays a crucial role in determining the reaction pathway. Strong nucleophiles, such as Grignard reagents, tend to favor irreversible 1,2-addition to the carbonyl group. libretexts.org Weaker nucleophiles, however, might participate in reversible additions, and in the case of α,β-unsaturated systems, could lead to conjugate addition. libretexts.org

Selective Reduction Pathways of the Carbonyl Functionality

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(2-Fluorophenyl)butan-2-ol, is a common and important transformation. This can be achieved using various reducing agents. smolecule.comliverpool.ac.uk Catalytic transfer hydrogenation, which utilizes hydrogen donors like isopropanol (B130326) or methanol (B129727) in the presence of a metal catalyst, offers a safer alternative to using hydrogen gas directly. liverpool.ac.uk Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases, are also gaining prominence due to their high stereoselectivity, yielding chiral alcohols that are valuable intermediates in pharmaceutical synthesis. researchgate.net

Reductive amination represents another significant pathway, converting the ketone into an amine. This one-pot reaction typically involves the formation of an imine intermediate with ammonia (B1221849) or a primary amine, followed by in-situ reduction with an agent like sodium borohydride. derpharmachemica.com This method provides a direct route to compounds such as 1-(2-Fluorophenyl)butan-2-amine.

Formation of Oxime, Hydrazone, and Other Ketone Derivatives

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles to form a variety of derivatives. The reaction with hydroxylamine (B1172632) produces oximes, while hydrazines yield hydrazones. nih.gov These reactions proceed through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.gov The formation of these derivatives is often catalyzed by acid. nih.gov

Hydrazones, in particular, are versatile intermediates. For example, they can be synthesized by reacting the ketone with a substituted hydrazine, such as 4-aminomorpholine, in the presence of an acid catalyst. wpmucdn.com These hydrazone derivatives can then undergo further transformations, such as cycloaddition reactions, to generate heterocyclic compounds like 1,2,4-triazoles. researchgate.net

Reactivity of the Alkyl Chain at Alpha- and Beta-Carbon Positions

The protons on the carbon atoms adjacent (alpha) and further down the chain (beta) from the carbonyl group exhibit reactivity that allows for a range of functionalization strategies.

Alpha-Functionalization via Enolate Chemistry and Related Processes

The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the alpha-position. acs.orgresearchgate.net For example, the enolate can be alkylated, halogenated, or acylated.

The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. researchgate.net The less substituted kinetic enolate is typically formed using a strong, sterically hindered base at low temperatures, while the more substituted thermodynamic enolate is favored under conditions that allow for equilibration. researchgate.net Oxidative cross-coupling reactions of enolates, often using metal catalysts, can lead to the formation of 1,4-dicarbonyl compounds. acs.org

Remote Functionalization and Chain Modification Strategies

While direct functionalization at the beta-position is less common, remote functionalization strategies can be employed. These methods often involve the use of directing groups or transition metal catalysis to activate specific C-H bonds further down the alkyl chain. For instance, palladium-catalyzed C-H activation has been utilized for the arylation of related benzylamine (B48309) systems, demonstrating the potential for functionalization at the ortho-position of the phenyl ring, which is gamma to the butan-2-one moiety in the parent compound. chemrxiv.org

Ring-opening reactions of cyclopropane-containing analogues can also serve as a strategy for chain modification, introducing functionality at a distance from the original carbonyl group. mdpi.com

Electrophilic and Nucleophilic Processes on the 2-Fluorophenyl Moiety

The reactivity of the 2-fluorophenyl group in this compound towards electrophilic and nucleophilic attack is a subject of significant interest in synthetic organic chemistry. The substitution pattern on the aromatic ring, featuring a fluorine atom and a butan-2-one substituent, creates a unique electronic environment that governs the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The directing effects of the substituents on the benzene (B151609) ring determine the position of electrophilic attack. In the case of this compound, we have two substituents to consider: the fluorine atom and the butan-2-one group.

The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org However, fluorine is also strongly electronegative, leading to a deactivating inductive effect. libretexts.org The butan-2-one group, attached via a methylene (B1212753) bridge, is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring, making it less susceptible to electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 1-(2-Fluoro-5-nitrophenyl)butan-2-one and 1-(2-Fluoro-3-nitrophenyl)butan-2-one |

| Halogenation (Br₂/FeBr₃) | 1-(5-Bromo-2-fluorophenyl)butan-2-one and 1-(3-Bromo-2-fluorophenyl)butan-2-one |

| Friedel-Crafts Acylation | Reaction is unlikely to be efficient due to the deactivating nature of the ring. |

The presence of a fluorine atom at the ortho position relative to the butan-2-one side chain has a pronounced influence on the reactivity of the aromatic ring. While fluorine is generally considered a deactivating group in electrophilic aromatic substitution due to its strong inductive electron withdrawal, its effect is complex. acs.org In some cases, fluorine has been shown to be an activating substituent. acs.org

The small size of the fluorine atom means that steric hindrance at the adjacent carbon atom is less significant compared to larger halogens. nih.gov This can influence the ortho/para ratio in electrophilic substitution reactions. The strong inductive effect of the ortho-fluoro substituent deactivates the ring towards electrophilic attack, making reactions more sluggish compared to benzene. However, its ability to stabilize the positive charge of the arenium ion intermediate through resonance at the para position can lead to a high degree of para-selectivity in many cases. acs.org

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing fluorine atom. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.org

In this molecule, the fluorine atom itself can act as the leaving group. The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as these help to stabilize the negatively charged Meisenheimer intermediate. libretexts.org The butan-2-one substituent, being electron-withdrawing, provides some activation for nucleophilic attack.

Therefore, it is conceivable that under appropriate conditions, with a strong nucleophile, the fluorine atom could be displaced. The rate of such a reaction would be dependent on the strength of the nucleophile and the reaction conditions. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent could potentially lead to the substitution of the fluorine atom.

Table 2: Potential Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Potential Product |

| Sodium methoxide (NaOCH₃) | 1-(2-Methoxyphenyl)butan-2-one |

| Ammonia (NH₃) | 1-(2-Aminophenyl)butan-2-one |

| Sodium thiophenoxide (NaSPh) | 1-(2-(Phenylthio)phenyl)butan-2-one |

Mechanistic Studies of Specific Chemical Transformations

While specific mechanistic studies for this compound are not extensively documented in the literature, the general mechanisms for the reactions it is expected to undergo are well-established.

For electrophilic aromatic substitution , the mechanism involves the initial generation of a strong electrophile. youtube.com The π-electrons of the aromatic ring then attack the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.comyoutube.com The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. youtube.com The regioselectivity is determined by the stability of the possible arenium ion intermediates.

For nucleophilic aromatic substitution , the generally accepted mechanism is the SNAr pathway. This involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The presence of electron-withdrawing groups, such as the butan-2-one substituent, is crucial for stabilizing this intermediate and facilitating the reaction.

Comprehensive Spectroscopic Characterization and Elucidation of 1 2 Fluorophenyl Butan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of 1-(2-Fluorophenyl)butan-2-one provide crucial information about its carbon-hydrogen framework. In a study of 2'-fluoro-substituted acetophenone (B1666503) derivatives, it was observed that the chemical shifts and coupling constants are sensitive to the substituents at the α-carbon. acs.org For this compound, the protons on the ethyl group and the methylene (B1212753) bridge, as well as the carbons of the aromatic ring and the carbonyl group, exhibit characteristic signals.

The ¹H NMR spectrum would be expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂) of the ethyl group, and a singlet for the methylene protons adjacent to the aromatic ring. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the fluorine atom.

In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the carbons of the 2-fluorophenyl group, and the carbons of the butyl chain. compoundchem.com The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. acs.org The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|---|

| CH₃ (C4) | ~1.0 | ~8 | t | ~7.5 |

| CH₂ (C3) | ~2.5 | ~36 | q | ~7.5 |

| CH₂ (C1) | ~3.8 | ~45 | s | - |

| C=O (C2) | - | ~208 | - | - |

| Aromatic CH | ~7.0-7.5 | ~115-135 | m | - |

| C-F | - | ~160 (d) | - | ¹JCF ~245 |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a powerful technique for directly probing the fluorine atom in a molecule. magritek.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. magritek.com The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment. nih.gov

In a study of 2'-fluoro-substituted acetophenone derivatives, the through-space coupling between the fluorine atom and the α-protons was observed, providing evidence for a preferred s-trans conformation where the carbonyl group and the fluorine atom are on opposite sides of the Cα-C(aromatic) bond. acs.orgacs.org The ¹⁹F NMR spectrum of this compound would show a single resonance, likely a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. The precise chemical shift would provide insight into the electronic effects within the molecule. For instance, in a similar compound, 4,4,4-trifluoro-1-(4-fluorophenyl)butan-1-one, the fluorine on the aromatic ring appears as a multiplet around -104 ppm. rsc.org

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the aromatic protons. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. It would link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. rsc.orgrsc.org This is particularly useful for connecting different parts of the molecule. For example, HMBC would show correlations from the methylene protons at C1 to the carbonyl carbon (C2) and to the aromatic carbons, confirming the connectivity of the benzyl (B1604629) and keto groups. mdpi.com Correlations between the aromatic protons and the carbons within the ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. For this compound, NOESY could further confirm the preferred conformation by showing through-space interactions between the methylene protons at C1 and the ortho-protons of the fluorophenyl ring.

The combined application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity. mdpi.comresearchgate.net

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the determination of molecular weight and for gaining structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically 70 eV. This process often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. researchgate.net For ketones, common fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.comwhitman.edu In the EI mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected. Key fragmentation patterns would likely involve:

α-Cleavage: Breakage of the bond between C2 and C3, leading to the formation of an acylium ion (CH₃CH₂CO⁺) at m/z 57 and a 2-fluorobenzyl radical. Another α-cleavage could occur between C1 and C2, resulting in a 2-fluorobenzyl cation (C₇H₆F⁺) at m/z 109.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present. In this case, a hydrogen from C4 can be transferred to the carbonyl oxygen, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 124.

Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas (e.g., methane (B114726) or isobutane) to produce ions. acs.orgacs.org This results in less fragmentation and often a more prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. acs.org The CI mass spectrum of this compound would be expected to show a strong signal for the [M+H]⁺ ion. Loss of water from the protonated molecule is also a common fragmentation pathway observed in the CI of ketones. acs.org

Tandem Mass Spectrometry (MS/MS) for Isomeric Differentiation and Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis and for differentiating between isomers. scispace.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed. researchgate.netpsu.edu

For this compound, MS/MS analysis of the [M+H]⁺ ion would provide detailed information about its structure. The fragmentation of the protonated molecule can be used to distinguish it from its isomers, such as 1-(3-fluorophenyl)butan-2-one (B1439107) and 1-(4-fluorophenyl)butan-2-one. nih.gov The position of the fluorine atom on the aromatic ring influences the stability of the fragment ions, leading to different product ion spectra. For example, the loss of HF from the protonated molecule is a common fragmentation pathway for fluorinated aromatic compounds, and the relative abundance of the resulting [M+H-HF]⁺ ion can be indicative of the isomer. nih.govpsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between molecules that have the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass measurement, which is a critical step in confirming its identity.

The molecular formula of this compound is C₁₀H₁₁FO. arctomsci.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. In practice, analyses are often performed on the protonated molecule, [M+H]⁺, typically using electrospray ionization (ESI). rsc.org The high mass accuracy, usually within 5 ppm, provided by instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the unambiguous determination of the elemental formula. scispace.comnih.gov

Table 1: HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁FO]⁺ | 166.0800 |

| [M+H]⁺ | [C₁₀H₁₂FO]⁺ | 167.0872 |

This interactive table presents the calculated exact masses for different ionic species of this compound, which can be experimentally verified by HRMS.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. ksu.edu.sa

For this compound, key vibrational modes can be predicted. The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration. The aromatic ring will produce several characteristic bands, including C=C stretching and C-H bending modes. The presence of the fluorine substituent can be confirmed by the C-F stretching frequency. Raman spectroscopy is particularly sensitive to the homo-nuclear C=C bonds of the aromatic ring and the carbon backbone. s-a-s.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1710 - 1725 | IR (strong), Raman (medium) |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | IR (medium), Raman (strong) |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1280 | IR (strong) |

| Aromatic C-H | Out-of-plane bend | 740 - 780 | IR (strong) |

This interactive table outlines the expected vibrational frequencies for the main functional groups in this compound. Data is inferred from general spectroscopy principles and data for similar compounds. rsc.orgsemi.ac.cnresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

The solid-state conformation of this compound is largely dictated by the spatial arrangement around the C(aryl)-C(benzyl) and C(benzyl)-C(carbonyl) bonds. Studies on structurally similar 2'-fluoro-substituted acetophenone derivatives suggest a strong preference for an s-trans conformation, where the carbonyl group and the fluorophenyl ring are oriented away from each other. acs.org This preference is influenced by the stereoelectronic effects of the fluorine atom. acs.orgnih.gov

In the crystal lattice, molecules would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. These can include weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the phenyl rings. The precise nature of these interactions governs the final crystal packing arrangement.

The process of obtaining a high-quality crystal structure is not always straightforward and can be complicated by crystallographic pathologies such as twinning and disorder. nih.gov

Twinning: This occurs when two or more separate crystal domains grow intergrown with a specific, defined orientation relationship. researchgate.net This results in an overlap of diffraction patterns, which can complicate and hinder structure solution and refinement unless properly identified and handled by specialized software. researchgate.net

Disorder: This is a common challenge where a molecule or part of a molecule occupies two or more positions within the crystal lattice. wikipedia.org For this compound, the ethyl group of the butanone chain is flexible and could potentially adopt multiple conformations, leading to positional disorder. Solvent molecules incorporated into the crystal lattice are also frequently disordered. unifr.ch Failure to model disorder correctly leads to an inaccurate structural model and flawed interpretation of the results. wikipedia.orgdur.ac.uk

These challenges require careful data collection and sophisticated refinement strategies to resolve, ensuring the final crystallographic model is a true representation of the molecular structure. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-fluorophenyl)thiourea (B1349814) |

| 2'-fluoroacetophenone |

| 3-Phenylbutan-2-one |

Computational Chemistry and Theoretical Modeling of 1 2 Fluorophenyl Butan 2 One Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It has proven to be a valuable approach for explaining the chemical reactivity, stability, and site selectivity of molecular systems. rasayanjournal.co.in Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed as they provide a good balance between accuracy and computational cost, often yielding results that agree well with experimental data. ajchem-a.commdpi.com These calculations form the foundation for a deeper understanding of the molecule's geometry, electronic properties, and potential reaction pathways.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-fluorophenyl)butan-2-one, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the butanone side chain relative to the 2-fluorophenyl ring. Different spatial arrangements, or conformers, can have different energies and properties. For instance, studies on similar 2-substituted benzaldehydes and acetophenones have shown that the relative orientation of the carbonyl group and the substituent on the ring (a trans or cis conformer) significantly impacts stability, with the trans conformer often being more stable. rsc.org Computational modeling can identify the most stable conformer of this compound and the energy barriers between different conformations.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table contains illustrative expected values based on standard bond lengths and computational studies of similar molecules. Actual calculated values would require a specific DFT study.

| Parameter | Bond | Expected Bond Length (Å) |

| Bond Length | C=O (carbonyl) | ~1.21 |

| C-F (aromatic) | ~1.35 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (aliphatic) | ~1.52 - 1.54 | |

| Parameter | Angle | Expected Bond Angle (°) |

| Bond Angle | C-C-C (butanoyl chain) | ~112° |

| C-CO-C (carbonyl) | ~116° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level relating to the molecule's electrophilicity or acidity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich 2-fluorophenyl ring and the carbonyl oxygen atom, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

Table 2: Frontier Molecular Orbitals and Reactivity

| Orbital | Description | Role in Reactivity | Expected Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital (nucleophile) | 2-Fluorophenyl ring, Carbonyl Oxygen |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital (electrophile) | Carbonyl Group (C=O) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicator of kinetic stability and chemical reactivity. mdpi.com | N/A |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the highly electronegative carbonyl oxygen and fluorine atoms, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. nih.gov The most positive potential (blue) would be found around the hydrogen atoms.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule. These calculated frequencies often show systematic errors compared to experimental results, so they are typically scaled by an empirical factor to improve agreement. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is another powerful application of DFT. github.io For this compound, this would involve calculating the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The ¹⁹F nucleus is a particularly sensitive probe of the local electronic environment, making its chemical shift a valuable parameter. nih.gov However, accurate prediction of ¹⁹F shifts can be challenging and may require sophisticated computational methods and basis sets. nih.govuni-muenchen.de The computed chemical shifts are typically referenced against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) and then compared with the experimental spectrum to confirm the molecular structure. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.inscirp.org These quantum chemical descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons, indicating its strength as an electrophile. mdpi.com

These parameters are invaluable for comparing the reactivity of different molecules and predicting how they will interact.

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula (based on Koopmans' Theorem) | Chemical Significance |

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer; related to stability. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy stabilization when acquiring electrons. mdpi.com |

Analysis of Intramolecular and Intermolecular Interactions

The behavior of this compound is also governed by a network of weaker intramolecular and intermolecular interactions. scielo.org.mx

Intramolecular Interactions: These are interactions within a single molecule. In this compound, weak intramolecular hydrogen bonds (e.g., C-H···O or C-H···F) could influence which conformer is the most stable. These interactions can be studied using methods like Natural Bond Orbital (NBO) analysis, which examines charge delocalization and orbital interactions. nih.govmdpi.com

Intermolecular Interactions: These are the forces between adjacent molecules and are crucial for determining the physical properties of the substance in condensed phases. For this compound, these interactions would include:

Dipole-Dipole Interactions: Arising from the polar C=O and C-F bonds.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with donor molecules. scielo.org.mx

π-π Stacking: The aromatic fluorophenyl rings can stack on top of each other, contributing to the stability of the solid or liquid state.

Van der Waals Forces: General attractive forces present between all molecules.

Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal packing.

Role of CH···π, OH···π, and CH···F Interactions in Solution and Solid States

Non-covalent interactions play a crucial role in the stabilization of molecular conformations and the formation of supramolecular structures. For this compound, interactions such as CH···π, OH···π, and CH···F are of particular interest due to the presence of the aromatic ring and the highly electronegative fluorine atom.

CH···π Interactions: These interactions involve the hydrogen atoms of the butyl chain and the π-system of the 2-fluorophenyl ring. Theoretical studies on similar aromatic ketones suggest that these interactions can influence the conformational preferences of the molecule. The strength of these interactions is dependent on the geometry of approach and the electronic nature of the aromatic ring.

OH···π Interactions: In the presence of protic solvents or other hydroxyl-containing molecules, OH···π interactions can be formed between the hydroxyl group and the π-face of the fluorophenyl ring. These interactions are generally stronger than CH···π interactions and can significantly impact the solvation and crystal packing of the compound.

Table 1: Calculated Interaction Energies for Model Systems

| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) |

| CH···π | Methane (B114726) - Benzene (B151609) | -1.4 |

| OH···π | Water - Benzene | -2.5 |

| CH···F | Methane - Fluoromethane | -0.5 |

Note: The data in this table is illustrative and based on typical values found in computational chemistry literature for model systems representing the specified interactions. The exact energies for this compound would require specific calculations.

Hydrogen Bonding Network Analysis

In the solid state, this compound is not expected to form strong, classical hydrogen bonds with itself due to the absence of a hydrogen bond donor. However, in the presence of suitable partner molecules (e.g., water, alcohols), it can act as a hydrogen bond acceptor through its carbonyl oxygen and, to a lesser extent, the fluorine atom.

Computational studies on the crystal structures of other fluorinated organic molecules have revealed the importance of weak C–H···O and C–H···F hydrogen bonds in the formation of the crystal lattice. These interactions, although individually weak, can collectively contribute to the stability of the crystal packing. Hirshfeld surface analysis is a computational tool often employed to visualize and quantify these weak intermolecular interactions in crystal structures rsc.org.

In solution, particularly with protic solvents, the carbonyl oxygen of this compound would be the primary site for hydrogen bonding. Theoretical calculations can be used to model the solvation shell around the molecule and determine the strength and geometry of these hydrogen bonds.

Molecular Dynamics Simulations for Conformational Ensemble Exploration

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

For this compound, key conformational degrees of freedom include the rotation around the C-C single bonds of the butyl chain and the bond connecting the carbonyl group to the phenyl ring. Studies on structurally similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have revealed a strong preference for the s-trans conformer, where the carbonyl group and the phenyl ring are anti-periplanar. This preference is attributed to the electrostatic repulsion between the partially negative oxygen and fluorine atoms nih.govacs.org.

MD simulations can be used to generate a conformational ensemble, which is a collection of the different three-dimensional structures the molecule adopts at a given temperature. Analysis of this ensemble can reveal the most populated conformations and the energetic barriers between them. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. For instance, MD simulations have been used to study how the conformational flexibility of ketones influences their interaction with enzymes acs.org.

Table 2: Key Dihedral Angles and Predicted Conformational Preferences

| Dihedral Angle | Description | Predicted Low-Energy Conformation(s) |

| F-C2-C1-C(O) | Orientation of the fluorophenyl ring relative to the carbonyl group | ~180° (s-trans) |

| C1-C(O)-C2'-C3' | Rotation of the ethyl group | gauche and anti |

Note: The predictions in this table are based on computational studies of analogous fluorinated ketones. The actual dihedral angles for the lowest energy conformers of this compound would need to be determined through specific MD simulations and quantum chemical calculations.

Strategic Applications of 1 2 Fluorophenyl Butan 2 One As a Key Synthetic Intermediate

Role as a Building Block in the Construction of Complex Organic Scaffolds

1-(2-Fluorophenyl)butan-2-one serves as a valuable building block in the synthesis of more complex organic structures. Its utility stems from the reactive ketone functionality and the presence of the fluorophenyl group, which can influence the molecule's properties and reactivity. The butanone side chain offers multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

For instance, derivatives of this compound are used in the creation of various scaffolds. enaminestore.com The core structure can be elaborated through reactions at the ketone or the aromatic ring, leading to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The chemical structure of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the ability to readily access novel heterocyclic systems is of significant importance.

The ketone functionality can participate in cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For example, it can be a starting material for the synthesis of thiazole (B1198619) derivatives. heteroletters.org One specific example is the reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea (B1349814) to produce a thiazole derivative. researchgate.net Additionally, the fluorophenyl group can be further functionalized to introduce additional diversity into the resulting heterocyclic systems. The synthesis of various heterocyclic compounds, such as indoles and diazines, often relies on versatile starting materials like ketones. amazonaws.comrsc.org

Derivatization for Structure-Reactivity Relationship (SRR) Studies

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is a fundamental concept in drug discovery known as Structure-Activity Relationship (SAR) studies. While direct SAR studies on this compound are not extensively documented in the provided results, the principles of derivatization for such studies are well-established.

Derivatives of similar ketones, such as 1-(2,4,6-trimethoxyphenyl)butan-1-one, have been synthesized and evaluated for their biological activities, demonstrating the utility of this approach. nih.gov By creating a library of analogs with variations in the substituents on the phenyl ring or modifications to the butanone chain of this compound, researchers could probe the key structural features required for a desired biological effect. This process allows for the optimization of properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of various fluorinated and brominated derivatives of phenyl butanones highlights the chemical tractability for creating such libraries for SAR studies. vulcanchem.comresearchgate.net

Development of Novel Organocatalytic Transformations Utilizing the Ketone Functionality

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. google.com The ketone functionality within this compound is a prime target for various organocatalytic transformations.

For example, the ketone can undergo asymmetric reduction catalyzed by organocatalysts to produce chiral alcohols, which are valuable building blocks in their own right. researchgate.net Furthermore, the α-protons adjacent to the ketone are acidic and can be deprotonated to form enolates. These enolates can then participate in a wide range of C-C bond-forming reactions, such as aldol (B89426) and Michael additions, under organocatalytic conditions. uni-regensburg.decardiff.ac.uk The development of new organocatalytic methods often involves screening various ketones to assess the scope and limitations of the transformation.

Applications in Chirality Induction and Asymmetric Synthesis through Derivatization

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. kashanu.ac.irambeed.com this compound, being a prochiral ketone, can be a substrate in asymmetric reactions to generate chiral products.

The ketone can be asymmetrically reduced to the corresponding alcohol, with the stereochemistry controlled by a chiral catalyst or reagent. researchgate.net This approach provides access to enantiomerically enriched secondary alcohols. Furthermore, derivatization of the ketone can introduce a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding the chiral product. This strategy of substrate-controlled asymmetric induction is a powerful method for creating stereochemically defined molecules. diva-portal.org The synthesis of chiral phosphonates and other molecules has been achieved through asymmetric organocatalysis on similar ketone structures. unl.pt

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorophenyl)butan-2-one in laboratory settings?

- Methodological Answer : A typical approach involves Friedel-Crafts acylation, where 2-fluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include ketone functionalization via halogenation or cross-coupling reactions. For example, describes sulfonyl-directed synthesis of fluorophenyl ketones, which can be adapted by substituting the sulfonyl group with a butanone backbone. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .

- Key Considerations :

- Monitor reaction temperature to avoid decomposition of fluorinated intermediates.

- Use anhydrous conditions to prevent hydrolysis of acylating agents.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ solvent) confirm regiochemistry. For instance, the fluorine-induced deshielding effect on aromatic protons (δ ~7.2–7.8 ppm) distinguishes ortho-substitution ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 181.08 g/mol).

- Melting Point/Boiling Point : Compare experimental values (e.g., predicted boiling point: ~371.5°C) with literature ().

- HPLC : Quantify purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated aromatic ketones like this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) determines bond lengths and angles. highlights the use of X-ray diffraction (R factor = 0.037) to resolve sulfonyl-fluorophenyl analogs, applicable to butanone derivatives .

- Fluorine-19 NMR : Detects electronic environments; chemical shifts (δ ~-110 to -125 ppm) correlate with substituent effects ().

- Density Functional Theory (DFT) : Computes optimized geometries and vibrational frequencies to validate experimental IR/Raman spectra .

Q. How can researchers address discrepancies in biological activity data observed for this compound across studies?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls). For example, reports antimicrobial activity (MIC = 8–32 µg/mL) for bromophenyl analogs, suggesting similar testing frameworks for fluorinated derivatives .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. bromine) using molecular docking (PDB: 1T4G) or ADMET profiling.

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify trends or outliers ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.